N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(p-tolylthio)acetamide hydrochloride
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Overview
Description
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(p-tolylthio)acetamide hydrochloride is a synthetic organic compound. It is characterized by the presence of a benzo[d]thiazole ring, a morpholinopropyl group, and a p-tolylthioacetamide moiety. This compound is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(p-tolylthio)acetamide hydrochloride typically involves multiple steps:
Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Attachment of the Morpholinopropyl Group: The morpholinopropyl group is introduced through a nucleophilic substitution reaction, where a suitable halide (e.g., 3-chloropropylmorpholine) reacts with the benzo[d]thiazole derivative.
Formation of the p-Tolylthioacetamide Moiety: This step involves the reaction of p-tolylthiol with chloroacetamide under basic conditions to form the thioacetamide linkage.
Final Coupling Reaction: The final compound is obtained by coupling the intermediate products under suitable conditions, often involving a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide moiety, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(p-tolylthio)acetamide hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, the compound’s potential therapeutic effects are investigated. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(p-tolylthio)acetamide hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-piperidinopropyl)-2-(p-tolylthio)acetamide hydrochloride
- N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(phenylthio)acetamide hydrochloride
Uniqueness
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(p-tolylthio)acetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfanyl-N-(3-morpholin-4-ylpropyl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O2S2.ClH/c1-18-5-7-21(8-6-18)31-17-23(29)28(10-4-9-27-11-13-30-14-12-27)25-26-22-16-19(2)15-20(3)24(22)32-25;/h5-8,15-16H,4,9-14,17H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGHQXMWCFPQFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)N(CCCN2CCOCC2)C3=NC4=CC(=CC(=C4S3)C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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